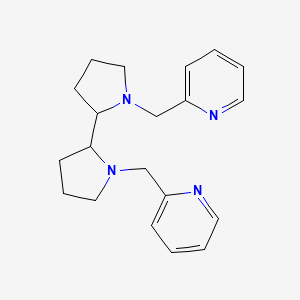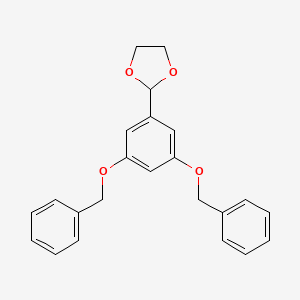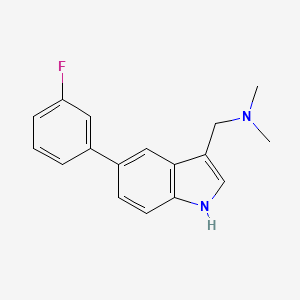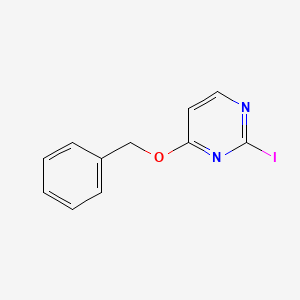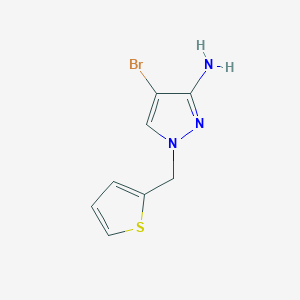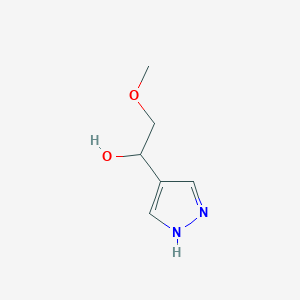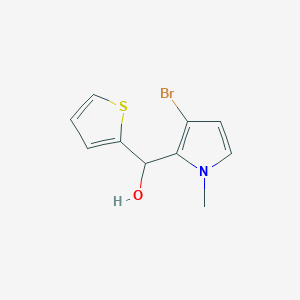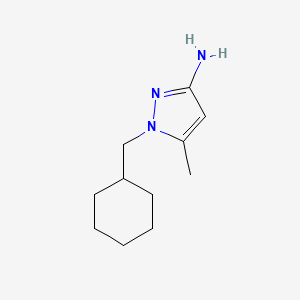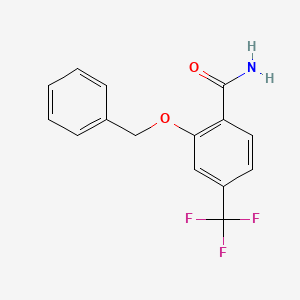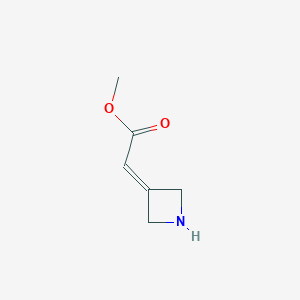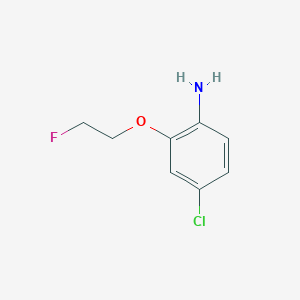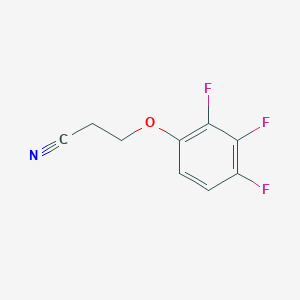
3-(2,3,4-Trifluoro-phenoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3,4-Trifluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C9H6F3NO. It is characterized by the presence of a trifluorophenoxy group attached to a propanenitrile moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluoro-phenoxy)propanenitrile typically involves the reaction of 2,3,4-trifluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the trifluorophenoxy group. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3,4-Trifluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Amides, amines, or other substituted derivatives.
Reduction: Amines.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Applications De Recherche Scientifique
3-(2,3,4-Trifluoro-phenoxy)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.
Pharmaceutical Research: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated aromatic rings for enhanced biological activity.
Mécanisme D'action
The mechanism of action of 3-(2,3,4-Trifluoro-phenoxy)propanenitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions to form desired products. In pharmaceutical research, the trifluorophenoxy group can interact with biological targets, potentially enhancing the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4,5-Trifluoro-phenoxy)propanenitrile
- 3-(2,3,5-Trifluoro-phenoxy)propanenitrile
- 3-(2,3,4-Trifluoro-phenoxy)propanoic acid
Uniqueness
3-(2,3,4-Trifluoro-phenoxy)propanenitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring. This arrangement can influence the compound’s reactivity and physical properties, making it distinct from other trifluorophenoxy derivatives. The presence of the nitrile group also adds to its versatility in chemical synthesis .
Propriétés
Formule moléculaire |
C9H6F3NO |
|---|---|
Poids moléculaire |
201.14 g/mol |
Nom IUPAC |
3-(2,3,4-trifluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H6F3NO/c10-6-2-3-7(9(12)8(6)11)14-5-1-4-13/h2-3H,1,5H2 |
Clé InChI |
YCMCDSRSQPUGII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OCCC#N)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


